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molecular formula C14H9N3OS B8617446 5-Isothiocyanato-6-methyl-2-(pyridin-2-yl)-1,3-benzoxazole CAS No. 61382-17-0

5-Isothiocyanato-6-methyl-2-(pyridin-2-yl)-1,3-benzoxazole

Cat. No. B8617446
M. Wt: 267.31 g/mol
InChI Key: UQDTVWKWKYDCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03985755

Procedure details

A mixture of 5-amino-6-methyl-2-(2-pyridinyl)benzoxazole (8.7 g, 0.044 mole), calcium carbonate (4.44 g, 0.044 mole), glyme (150 ml) and water (50 ml) is cooled to 5° C in an ice-bath, and thiophosgene (5.11 g, 0.044 mole) is added. The mixture is stirred for 0.5 hour at 5° C and then allowed to warm to room temperature and stirred for about 16 hours. The precipitated material is collected, washed with water and crystallized from glyme/water (3:1) yielding 8.1 g of the title compound, melting point 192°-194° C.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:17])=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=3)=[N:7][C:6]=2[CH:16]=1.C(=O)([O-])[O-].[Ca+2].C(COC)OC.[C:29](Cl)(Cl)=[S:30]>O>[N:1]([C:2]1[C:3]([CH3:17])=[CH:4][C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=3)=[N:7][C:6]=2[CH:16]=1)=[C:29]=[S:30] |f:1.2|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
NC=1C(=CC2=C(N=C(O2)C2=NC=CC=C2)C1)C
Name
Quantity
4.44 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Name
Quantity
150 mL
Type
reactant
Smiles
C(OC)COC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.11 g
Type
reactant
Smiles
C(=S)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 0.5 hour at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The precipitated material is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallized from glyme/water (3:1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N(=C=S)C=1C(=CC2=C(N=C(O2)C2=NC=CC=C2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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